molecular formula C16H16O2 B11957102 2,3-Diphenyl-1,4-dioxane CAS No. 16653-21-7

2,3-Diphenyl-1,4-dioxane

Cat. No.: B11957102
CAS No.: 16653-21-7
M. Wt: 240.30 g/mol
InChI Key: NDNXQPJDCKRZEK-UHFFFAOYSA-N
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Description

2,3-Diphenyl-1,4-dioxane is an organic compound with the molecular formula C16H16O2. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is notable for its structural features, which include two phenyl groups attached to the dioxane ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-1,4-dioxane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzoin with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of catalysts and solvents is crucial in industrial settings to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-1,4-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized products.

    Reduction: Reduction reactions can convert the dioxane ring into more saturated compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the dioxane ring itself.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2,3-Diphenyl-1,4-dioxane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug design and development, often involves this compound.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,3-Diphenyl-1,4-dioxane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the context of its use, whether in chemical reactions or biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxane: A simpler dioxane compound with different chemical properties and applications.

    2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane: Another derivative with methoxy groups that alter its reactivity and applications.

    2,4-Dimethyl-1,3-dioxane: A structurally similar compound with different substitution patterns.

Uniqueness

2,3-Diphenyl-1,4-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its phenyl groups provide additional sites for chemical modification, making it a versatile compound in various research and industrial applications.

Properties

CAS No.

16653-21-7

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2,3-diphenyl-1,4-dioxane

InChI

InChI=1S/C16H16O2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2

InChI Key

NDNXQPJDCKRZEK-UHFFFAOYSA-N

Canonical SMILES

C1COC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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